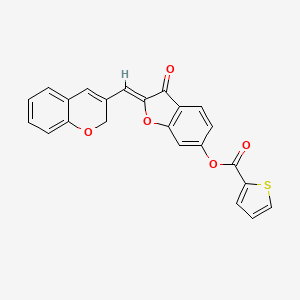![molecular formula C27H22FNO4 B2360518 8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 902623-72-7](/img/structure/B2360518.png)
8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C27H22FNO4 and its molecular weight is 443.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiproliferative Evaluation
One area of research focuses on the synthesis and evaluation of quinoline derivatives for their antiproliferative activities. For instance, Tseng et al. (2009) synthesized a number of 6-arylindeno[1,2-c]quinoline derivatives, evaluating their activities against cancer cell lines. The study identified compounds with potent antiproliferative effects, indicating their potential as anticancer agents (Tseng et al., 2009).
Antioxidant Studies
Quinoline derivatives have also been examined for their antioxidant properties. Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives, screening them for antioxidant activities. The study highlighted the significant scavenging capacity of these compounds against radicals, showcasing their potential as antioxidants (Khalida F. Al-azawi, 2016).
Anticancer Activity of Synthetic Makaluvamine Analogues
Research by Wang et al. (2009) explored the anticancer activity of novel synthetic makaluvamine analogues. These compounds, including derivatives similar to the chemical structure , demonstrated significant in vitro and in vivo anticancer activity, especially against breast cancer cell lines. This research underscores the therapeutic potential of quinoline derivatives in cancer treatment (Wang et al., 2009).
Theoretical Studies on Quinoline Derivatives
Sobarzo-Sánchez et al. (2006) conducted a synthesis and theoretical study on quinoline derivatives, aiming to understand their structural and electronic properties. The research contributes to the knowledge base on quinoline derivatives' reactivity and potential applications in pharmaceutical chemistry (Sobarzo-Sánchez et al., 2006).
Synthesis of Fluorine-Substituted Derivatives
Another study focused on the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, exploring their structure and potential anti-inflammatory activity. The research found that fluorine substitution enhances the compounds' solubility and bioactivity, offering insights into designing more effective therapeutic agents (Sun et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . Both c-Met and VEGFR-2 are important targets for cancer therapies .
Mode of Action
This compound acts as a reversible and non-covalent dual inhibitor of c-Met and VEGFR-2 . It binds to these targets and inhibits their activity, leading to a decrease in the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several key biochemical pathways involved in cancer progression. These include pathways related to cell proliferation, angiogenesis, and metastasis . The exact downstream effects depend on the specific type of cancer and the genetic makeup of the cancer cells.
Pharmacokinetics
The compound has shown significant anti-tumor activity in vivo on a hepatocellular carcinoma (mhcc97h cells) xenograft mouse model , suggesting it has sufficient bioavailability to exert its effects in the body.
Result of Action
The result of the compound’s action is a significant reduction in tumor growth. In vitro studies have shown that it has potent inhibitory effects on cancer cell proliferation . In vivo, it has demonstrated significant anti-tumor activity .
Properties
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO4/c1-16-7-8-18(11-17(16)2)26(30)21-15-29(14-19-5-3-4-6-22(19)28)23-13-25-24(32-9-10-33-25)12-20(23)27(21)31/h3-8,11-13,15H,9-10,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUTFMSEZWNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
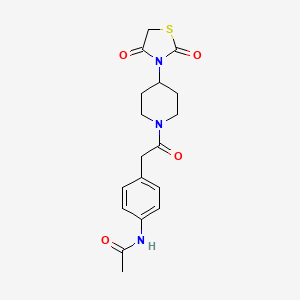
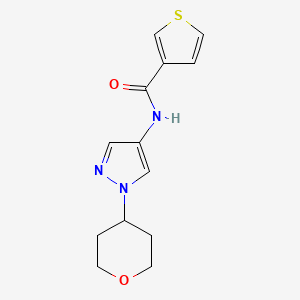
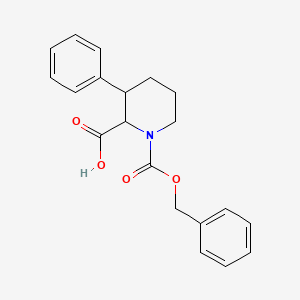
amine dihydrochloride](/img/structure/B2360440.png)
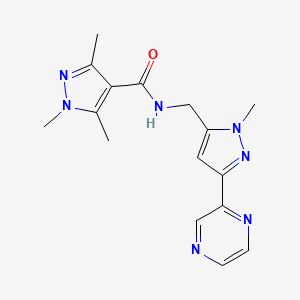
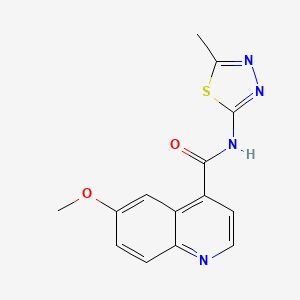
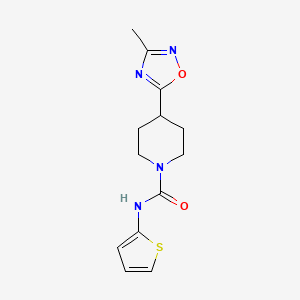
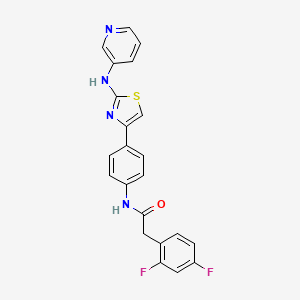
![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide](/img/structure/B2360453.png)

